2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid
Description
2-(Ethylamino)-4-(1H-imidazol-1-yl)-2-methylpentanoic acid is a branched pentanoic acid derivative featuring:
- Ethylamino group at position 2.
- Methyl group at position 2.
- 1H-imidazol-1-yl substituent at position 3.
The carboxylic acid group may enhance water solubility, distinguishing it from ester or ketone analogs.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-(ethylamino)-4-imidazol-1-yl-2-methylpentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-13-11(3,10(15)16)7-9(2)14-6-5-12-8-14/h5-6,8-9,13H,4,7H2,1-3H3,(H,15,16) |
InChI Key |
FPLBTOIXEWJZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CC(C)N1C=CN=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategy Components
- Imidazole Functionalization: The introduction of the imidazole ring at the 4-position of the pentanoic acid backbone is typically achieved via N-alkylation of imidazole derivatives.
- Alkylation and Ester Formation: Alkylation with suitable haloesters (e.g., tert-butyl chloroacetate) forms ester intermediates that are later hydrolyzed.
- Hydrolysis and Salt Formation: Hydrolysis of esters to acids followed by salt formation (e.g., hydrochloride salts) is essential for isolating the pure compound.
- Solvent-Free and Environmentally Friendly Approaches: Recent advances focus on minimizing hazardous solvents and simplifying work-up procedures.
Detailed Preparation Methods
Solvent-Free Synthesis of Imidazol-1-yl-Acetic Acid Derivatives (Key Intermediate)
A two-step solvent-free process has been developed for preparing imidazol-1-yl-acetic acid hydrochloride, a crucial intermediate structurally related to the target compound:
Step 1: N-Alkylation of Imidazole
Imidazole reacts with tert-butyl chloroacetate in the presence of a suitable base without any solvent, producing imidazol-1-yl-acetic acid tert-butyl ester. The reaction is performed at equimolar ratios, optimizing yield and purity.- Advantages: High yield, reduced reaction time, no solvent evaporation or recrystallization needed.
- Isolation: The ester is isolated by suspending the reaction mass in water and filtration.
Step 2: Hydrolysis and Salt Formation
The tert-butyl ester undergoes aqueous hydrolysis to yield imidazol-1-yl-acetic acid, which is then treated with hydrochloric acid to form the hydrochloride salt.- Purity: Di-acid impurity levels are kept below 0.5%.
- Yield: Overall yield of the hydrochloride salt is about 84%.
Table 1: Summary of Solvent-Free Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| N-Alkylation | Imidazole, tert-butyl chloroacetate, base | Solvent-free, equimolar, room temp | ~85 | Simple filtration, no solvent needed |
| Hydrolysis & Salt Formation | Aqueous hydrolysis, HCl | Aqueous medium, mild heating | ~84 | High purity, minimal impurities |
This method prioritizes green chemistry principles and is suitable for scale-up in industrial settings.
Alternative Synthetic Route via Benzyl Ester Intermediate
Another reported method involves:
- Reaction of benzyl-2-chloroacetate with imidazole in dimethylformamide (DMF) using potassium carbonate as base to form benzyl-2-(1H-imidazole-1-yl)acetate.
- Subsequent deprotection of the benzyl group with hydrochloric acid to yield imidazol-1-yl-acetic acid.
This route is more solvent-intensive and less environmentally friendly but offers a well-established alternative for laboratory-scale synthesis.
Preparation of 2-Methylimidazole Derivatives Relevant to Target Compound
A patented method describes the preparation of 2-methylimidazole-4-formaldehyde, a related imidazole derivative, which can be further functionalized for complex molecule synthesis:
- Step 1: Reaction of 2-bromopropionaldehyde with acetamidine hydrochloride in dichloromethane under nitrogen atmosphere and low temperature (-25 to 20 °C), using sodium tert-butoxide as base.
- Step 2: Reaction of the formed 2-methylimidazole-4-formaldehyde with bromobenzyl under controlled temperature (5-15 °C) to yield 1-benzyl-2-methylimidazole-4-formaldehyde.
- Step 3: Condensation with diethyl succinate in alcoholic solvents (methanol, ethanol, or isopropanol) under strong base catalysis at 50-60 °C to form ethoxyacylated imidazole derivatives.
This method avoids generation of strong acid gases and provides stable intermediates with yields around 53%, suitable for industrial production.
Industrial-Scale Considerations and Process Optimization
- Use of environmentally benign solvents or solvent-free conditions reduces hazardous waste.
- Control of reaction temperature and stoichiometry is critical for high purity and yield.
- Post-reaction treatments such as charcoal filtration and careful crystallization improve product quality.
- Avoidance of strong acid gases and unstable intermediates enhances safety and scalability.
Comparative Analysis of Preparation Methods
| Feature | Solvent-Free N-Alkylation | Benzyl Ester Route | 2-Methylimidazole Derivative Route |
|---|---|---|---|
| Solvent Use | None (water for isolation) | DMF and other solvents | Dichloromethane, alcohols |
| Reaction Temperature | Ambient to mild heat | Ambient | Low to moderate (−25 °C to 60 °C) |
| Yield (%) | ~84 overall | Variable, moderate | ~53 for key intermediate |
| Environmental Impact | Low | Moderate to high | Moderate |
| Industrial Suitability | High | Moderate | High |
| Purity Control | High (low impurities) | Moderate | High |
Research Findings and Notes
- The solvent-free method for imidazole alkylation is a significant advancement, reducing hazardous solvent use and simplifying isolation.
- The benzyl ester method, while traditional, involves more solvent and steps, making it less attractive for large scale synthesis.
- The patented method for 2-methylimidazole derivatives demonstrates stable intermediates and controlled reaction conditions suitable for industrial application without generating harmful gases.
- Crystallization and purification steps are crucial for obtaining high-purity final compounds, often involving filtration through celite and activated charcoal treatment.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield different amine derivatives .
Scientific Research Applications
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The ethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate
Structure : Ester derivative of the target compound (methyl group replaces carboxylic acid).
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid
Structure: Butanoic acid with a benzimidazole core and hydroxyethyl-benzylamino substituents.
Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic Acid
Structure: Bicyclic imidazole fused with a thiophene ring, attached to pentanoic acid.
2-(Ethylamino)-1-(4-tolyl)propan-1-one (4-Methyl Ethcathinone)
Structure: Ketone-based synthetic cathinone with ethylamino and 4-tolyl groups.
- Key Differences: Backbone: Propanone vs. pentanoic acid. Aromatic group: 4-Tolyl (methylphenyl) vs. imidazole.
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| 2-(Ethylamino)-4-(1H-imidazol-1-yl)-2-methylpentanoic acid | C₁₁H₁₇N₃O₂ | 223.28 g/mol | Carboxylic acid, ethylamino | Branched chain, imidazole at C4 |
| Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate | C₁₂H₁₉N₃O₂ | 237.30 g/mol | Ester, 2-methylimidazole | Increased lipophilicity |
| 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid | C₂₂H₂₆N₄O₃ | 394.47 g/mol | Benzoimidazole, hydroxyethyl | Extended π-system, hydrogen bonding |
| Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid | C₁₀H₁₄N₂O₃S | 242.29 g/mol | Thienoimidazole, ketone | Bicyclic, sulfur-containing |
| 4-Methyl Ethcathinone | C₁₂H₁₇NO | 191.27 g/mol | Ketone, 4-tolyl | Stimulant backbone |
Research Findings and Implications
- Imidazole vs. Benzoimidazole : Benzoimidazole derivatives (e.g., ) exhibit enhanced aromatic interactions but may face metabolic stability challenges compared to simpler imidazoles .
- Ester vs. Carboxylic Acid : Esterification () is a common prodrug strategy to improve bioavailability, though it may reduce target engagement in polar environments .
- Thienoimidazole Systems: The sulfur atom in ’s compound could confer unique redox or metal-binding properties absent in the target compound .
Biological Activity
2-(Ethylamino)-4-(1H-imidazol-1-yl)-2-methylpentanoic acid is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H19N3O2
- Molecular Weight : 225.28 g/mol
- CAS Number : 1343253-74-6
- Purity : ≥98% .
The compound exhibits its biological activity primarily through the modulation of neurochemical pathways. It has been shown to inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This inhibition occurs via the blockade of secretases involved in the cleavage of amyloid precursor proteins .
Pharmacological Effects
Research indicates that this compound has several pharmacological effects:
- Neuroprotective Effects : The compound has demonstrated protective effects on neuronal cells, reducing apoptosis and promoting cell survival in models of neurodegeneration.
- Anti-inflammatory Properties : It modulates inflammatory responses in the central nervous system, potentially reducing neuroinflammation associated with various neurological disorders.
- Cognitive Enhancement : Preliminary studies suggest cognitive-enhancing effects, which may benefit conditions like Alzheimer's disease and other forms of dementia.
Study 1: Inhibition of Amyloid-Beta Production
A study published in a patent document highlights the efficacy of imidazole compounds, including this compound, in inhibiting amyloid-beta production. The research demonstrated a dose-dependent reduction in amyloid-beta levels in vitro, suggesting a promising avenue for therapeutic intervention in Alzheimer’s disease .
Study 2: Neuroprotective Effects in Animal Models
In vivo studies using rodent models have shown that administration of this compound results in significant neuroprotective effects. Behavioral assessments indicated improved memory and learning capabilities post-treatment, alongside reduced markers of oxidative stress and inflammation .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Ethylamino)-4-(1H-imidazol-1-yl)-2-methylpentanoic acid?
Answer:
Synthesis typically involves multi-step organic reactions, including:
- Imidazole functionalization : Reacting imidazole derivatives with alkylating agents (e.g., ethylamine) under reflux with catalysts like glacial acetic acid to introduce the ethylamino group .
- Carboxylic acid formation : Oxidation of intermediates using reagents like KMnO₄ or selective hydrolysis under acidic/basic conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .
Basic: How is the structural integrity of this compound validated experimentally?
Answer:
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., imidazole proton signals at δ 7.1–7.5 ppm) .
- X-ray crystallography : Resolve stereochemistry (e.g., absolute configuration of the methylpentanoic acid moiety) .
- Elemental analysis : Validate purity (e.g., %C, %H, %N matching theoretical values within ±0.3%) .
Advanced: How can computational methods optimize reaction pathways for this compound?
Answer:
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in imidazole alkylation .
- Molecular docking : Screen bioactivity by simulating interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .
- Machine learning : Train models on reaction yield data to recommend optimal solvent/catalyst combinations .
Advanced: What strategies resolve contradictions between theoretical and experimental data (e.g., unexpected stereochemistry)?
Answer:
- Hybrid validation : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental NMR coupling constants to confirm stereoisomer dominance .
- Chromatographic separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and assign configurations via optical rotation .
- Kinetic studies : Compare reaction rates under varying conditions to identify competing pathways .
Advanced: How can bioactivity studies elucidate its mechanism of action?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., histidine decarboxylase) using fluorometric substrates .
- Cell-based assays : Evaluate antiproliferative effects in cancer lines (e.g., MTT assay) and correlate with apoptosis markers (caspase-3 activation) .
- Metabolic profiling : Use LC-MS to identify metabolites and assess pharmacokinetic stability .
Advanced: What experimental designs improve stability assessments under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to UV light, pH extremes (1–13), and oxidative agents (H₂O₂) to identify degradation products via LC-MS .
- Thermal analysis : DSC/TGA to determine melting points and thermal decomposition thresholds (e.g., stability up to 150°C) .
- Lyophilization : Test solubility in PBS and simulate long-term storage at -80°C with cryoprotectants (e.g., trehalose) .
Advanced: How can stereochemical outcomes be controlled during synthesis?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity in key steps like imidazole alkylation .
- Asymmetric catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) to set stereocenters .
- Crystallization-induced resolution : Preferentially crystallize one enantiomer using solvent mixtures (e.g., ethanol/water) .
Advanced: What SAR approaches enhance bioactivity in derivatives?
Answer:
- Scaffold modification : Replace the ethylamino group with bulkier tert-butyl or aryl substituents to improve target binding .
- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole moiety to enhance metabolic stability .
- High-throughput screening : Test derivatives against kinase panels to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
